Trimethyl-D9 phosphate

描述

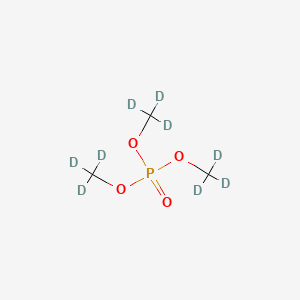

Trimethyl-D9 phosphate is a deuterium-labeled version of trimethyl phosphate, with the chemical formula CD3OPO(OD)2. This compound is a colorless liquid with a density of approximately 1.292 g/cm³ and a boiling point of about 217°C . The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.

准备方法

Trimethyl-D9 phosphate is typically synthesized through the reaction of phosphorus oxychloride with deuterated methanol in the presence of an amine base. The reaction proceeds as follows:

POCl3+3CD3OD+3R3N→PO(OCD3)3+3R3NH+Cl−

The crude product is then purified through water washing, decolorization, dehydration, and vacuum distillation to obtain the final product .

化学反应分析

Trimethyl-D9 phosphate undergoes various chemical reactions, including:

Methylation: It acts as a mild methylating agent, useful for dimethylation of anilines and related heterocyclic compounds.

Hydrolysis: In the presence of water, it hydrolyzes to form deuterated methanol and phosphoric acid.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.

Common reagents used in these reactions include bases like potassium carbonate and acids like sulfuric acid. Major products formed from these reactions include deuterated methanol, phosphoric acid, and various methylated derivatives .

科学研究应用

Biochemical Studies

Trimethyl-D9 phosphate is frequently employed in biochemical studies to trace metabolic pathways and understand biochemical interactions. Its deuterated nature allows for precise tracking in complex biological systems.

- Case Study: Vitamin E Metabolism

A study investigated the bioavailability of tocopheryl phosphate (TP) compared to tocopheryl acetate (TAc) in swine. Piglets were administered deuterated TAc or TP, and plasma samples were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results indicated that TP was absorbed more rapidly than TAc, suggesting its potential as a more efficient source of vitamin E .

| Parameter | Tocopheryl Acetate | Tocopheryl Phosphate |

|---|---|---|

| Appearance Rate (h⁻¹) | 0.040 ± 0.014 | 0.119 ± 0.058 |

| Elimination Rate (h⁻¹) | 0.438 ± 0.160 | 0.396 ± 0.098 |

| Plateau Value (µM/(µmol/kg BW)) | 0.414 ± 0.129 | 0.758 ± 0.778 |

Analytical Chemistry

In analytical chemistry, this compound is utilized as an internal standard for quantitative analysis in mass spectrometry due to its distinct mass signature.

- Case Study: Mass Spectrometry Applications

The use of this compound in mass spectrometry has been explored for its effectiveness in quantifying trace amounts of compounds in complex biological matrices. Its incorporation into various analytical protocols enhances sensitivity and specificity, crucial for detecting low-abundance metabolites .

Material Science

This compound is also investigated for its role as a plasticizer and flame retardant in polymer science.

作用机制

The mechanism of action of trimethyl-D9 phosphate involves its ability to act as a methylating agent. It transfers methyl groups to various substrates, facilitating the formation of methylated products. This process involves the nucleophilic attack of the substrate on the phosphorus atom, followed by the transfer of a methyl group. The molecular targets and pathways involved include various nucleophiles such as amines and alcohols .

相似化合物的比较

Trimethyl-D9 phosphate is unique due to its deuterium labeling, which distinguishes it from other similar compounds like trimethyl phosphate and dimethyl methylphosphonate. The deuterium labeling provides advantages in isotopic labeling studies, offering insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds .

Similar compounds include:

Trimethyl phosphate: A non-deuterated version used in similar applications but lacks the isotopic labeling benefits.

Dimethyl methylphosphonate: Another organophosphorus compound used as a flame retardant and in chemical synthesis.

This compound’s unique properties make it a valuable tool in various scientific and industrial applications, providing insights and capabilities that are not achievable with other compounds.

生物活性

Trimethyl-D9 phosphate (TMDP-d9) is a deuterated variant of trimethyl phosphate, which has gained attention in biochemical research due to its unique properties and applications. This article explores the biological activity of TMDP-d9, focusing on its mechanisms of action, cellular effects, and applications in metabolic studies.

Target of Action

TMDP-d9 acts primarily as a stable isotope tracer. The incorporation of deuterium into the molecule allows researchers to track its metabolic pathways within biological systems. This is particularly useful for studying drug metabolism and the pharmacokinetic profiles of various compounds.

Mode of Action

The primary function of TMDP-d9 is to serve as an isotopically labeled analog of trimethyl phosphate. This labeling aids in distinguishing the compound from its non-labeled counterparts during analytical procedures such as NMR spectroscopy and mass spectrometry. The presence of deuterium enhances the stability of the compound, allowing for more precise tracking in metabolic studies.

Biochemical Pathways

TMDP-d9 influences several biochemical pathways, particularly those involved in phosphorylation and dephosphorylation processes. It interacts with various enzymes and proteins, modulating their activities and thereby affecting cellular metabolism. The compound's ability to impact gene expression further underscores its significance in cellular processes.

Pharmacokinetics

The deuterium labeling alters the pharmacokinetic properties of TMDP-d9 compared to its non-deuterated form. Studies have shown that this modification can lead to changes in absorption, distribution, metabolism, and excretion (ADME) profiles, making it a valuable tool in drug development and toxicology.

Cellular Effects

TMDP-d9 has been shown to influence cellular functions significantly:

- Cell Signaling Pathways : The compound modulates various signaling pathways within cells, which can lead to altered cellular responses and functions.

- Gene Expression : Research indicates that TMDP-d9 can affect gene expression patterns, influencing processes such as cell growth, differentiation, and apoptosis.

- Metabolic Pathways : By acting as a tracer molecule, TMDP-d9 allows for the investigation of metabolic pathways involved in the breakdown and utilization of phosphates in living organisms.

Applications in Research

TMDP-d9's unique properties make it suitable for several research applications:

- Metabolic Studies : Its role as a tracer molecule enables researchers to study metabolic pathways more effectively. For example, it has been employed to investigate the degradation pathways of nerve agents, providing insights into their mechanisms of action and potential antidotes.

- Drug Development : The compound's altered pharmacokinetics can help in understanding how drugs are metabolized and their potential toxicity profiles.

- Environmental Studies : TMDP-d9 can also be used to trace phosphates in environmental samples, aiding in ecological risk assessments related to phosphate contamination.

Case Studies

-

Degradation Pathways Investigation

A study utilized TMDP-d9 to analyze its degradation pathways in rats. The findings highlighted how deuterium labeling facilitated tracking the compound through various metabolic processes, providing valuable data on its stability and interaction with biological systems. -

Pharmacokinetic Profiling

In another case study, researchers explored the pharmacokinetic differences between TMDP-d9 and its non-deuterated counterpart. The results indicated significant variations in absorption rates and metabolic stability, underscoring the importance of isotopic labeling in drug design.

属性

IUPAC Name |

tris(trideuteriomethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O4P/c1-5-8(4,6-2)7-3/h1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLBCYQITXONBZ-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016862 | |

| Record name | Trimethyl-D9 phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32176-12-8 | |

| Record name | Trimethyl-D9 phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。